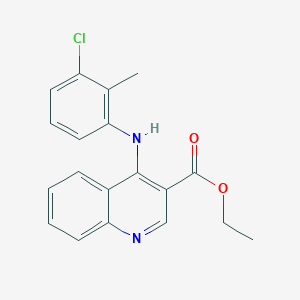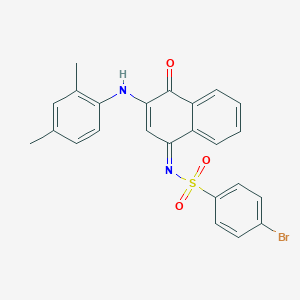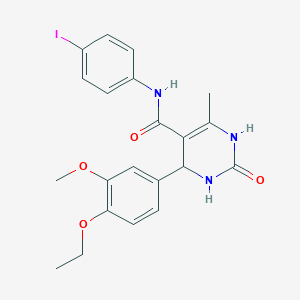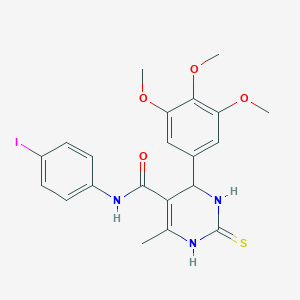
Ethyl 4-(3-chloro-2-methylanilino)-3-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(3-chloro-2-methylanilino)-3-quinolinecarboxylate, also known as CQ1, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound belongs to the class of quinolinecarboxylates and has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of Ethyl 4-(3-chloro-2-methylanilino)-3-quinolinecarboxylate is not fully understood. However, studies have suggested that it exerts its anti-cancer and anti-inflammatory effects by inhibiting various signaling pathways such as the NF-κB and MAPK pathways. It has also been found to modulate the expression of various genes involved in cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been found to exhibit antioxidant activity and inhibit the production of reactive oxygen species.
实验室实验的优点和局限性
One of the advantages of using Ethyl 4-(3-chloro-2-methylanilino)-3-quinolinecarboxylate in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a potential candidate for the development of anti-cancer drugs. Additionally, this compound has been found to exhibit anti-inflammatory activity, which makes it a potential candidate for the development of anti-inflammatory drugs.
However, one of the limitations of using this compound in lab experiments is its relatively low yield. The synthesis method of this compound yields only around 70%, which makes it difficult to obtain large quantities of the compound for further studies.
未来方向
There are several future directions for the research of Ethyl 4-(3-chloro-2-methylanilino)-3-quinolinecarboxylate. One of the directions is to further investigate its mechanism of action and the signaling pathways involved in its anti-cancer and anti-inflammatory effects. Another direction is to develop more efficient synthesis methods to obtain larger quantities of this compound for further studies. Additionally, future studies could investigate the potential use of this compound in combination with other drugs for the treatment of cancer and inflammatory diseases.
合成方法
The synthesis of Ethyl 4-(3-chloro-2-methylanilino)-3-quinolinecarboxylate involves the reaction of 3-chloro-2-methylaniline with ethyl 3-oxo-4-quinolinecarboxylate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an acid. The yield of this compound obtained through this method is reported to be around 70%.
科学研究应用
Ethyl 4-(3-chloro-2-methylanilino)-3-quinolinecarboxylate has been studied for its potential use in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to be effective against drug-resistant cancer cells.
This compound has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that it exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to be effective against inflammatory diseases such as rheumatoid arthritis.
属性
分子式 |
C19H17ClN2O2 |
|---|---|
分子量 |
340.8 g/mol |
IUPAC 名称 |
ethyl 4-(3-chloro-2-methylanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C19H17ClN2O2/c1-3-24-19(23)14-11-21-17-9-5-4-7-13(17)18(14)22-16-10-6-8-15(20)12(16)2/h4-11H,3H2,1-2H3,(H,21,22) |
InChI 键 |
DKVPDVJTIJZRBH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=C(C(=CC=C3)Cl)C |
规范 SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=C(C(=CC=C3)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B285063.png)


![N-(naphthalen-2-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B285069.png)
![N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285071.png)
![4-chloro-N-(2,4-dimethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzamide](/img/structure/B285072.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B285074.png)



![N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285080.png)
![7-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285086.png)
![7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285087.png)
![7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285089.png)
